Emodin(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

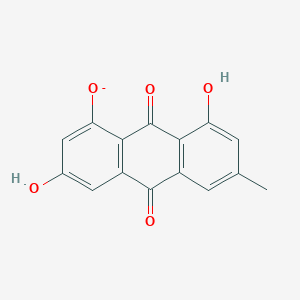

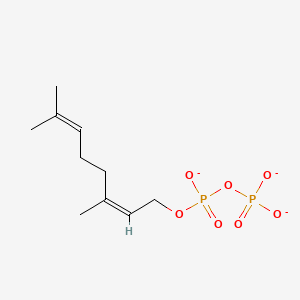

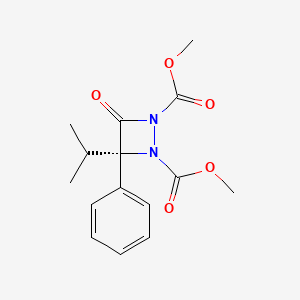

Emodin(1-) is a phenolate anion that is the conjugate base of emodin, obtained by deprotonation of the phenolic hydroxy group at position 2; major species at pH 7.3 (according to Marvin v 6.2.0.). It has a role as an antineoplastic agent, a laxative, a tyrosine kinase inhibitor and a plant metabolite. It is a conjugate base of an emodin.

Scientific Research Applications

Anti-Inflammatory Effects

Emodin demonstrates significant anti-inflammatory effects, which have been explored in various studies. A key finding is its ability to attenuate interleukin (IL)-1β secretion by inhibiting the NLRP3 inflammasome, a component crucial for immune responses. This effect has been observed both in vitro and in vivo, indicating emodin's potential in treating inflammation-related disorders (Han et al., 2015).

Anticancer Activity

Emodin has shown promise in the field of oncology. It induces apoptosis in human cervical cancer cells via activation of caspase-9 and cleavage of poly(ADP-ribose) polymerase. This mechanism suggests its role as a potential therapeutic agent in cancer treatment (Srinivas et al., 2003).

Pharmacology and Toxicology

The diverse pharmacological properties of emodin include anticancer, hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial activities. However, high doses and long-term use can lead to hepatotoxicity, kidney toxicity, and reproductive toxicity. These factors are crucial in determining the therapeutic index of emodin (Dong et al., 2016).

Therapeutic Potential in Various Diseases

A comprehensive review of emodin's properties highlights its potential in treating diseases such as cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases. This versatility in therapeutic applications underscores emodin's significance in medical research (Cui et al., 2020).

Role in Treating Inflammatory Disorders

Studies demonstrate emodin's efficacy in various inflammatory models, including pancreatitis, arthritis, asthma, atherosclerosis, and glomerulonephritis. Its interaction with molecular targets involved in inflammation and cancer highlights its therapeutic potential in these domains (Shrimali et al., 2013).

Effects on Lipid Metabolism and Obesity

Emodin's role in regulating lipid metabolism has been investigated, particularly its impact on reducing lipid accumulation in white adipose tissue. This is mediated through AMP-activated protein kinase pathways, suggesting a potential use in treating obesity (Tzeng et al., 2012).

Application in Cellular Activity Screening

Research has delved into the solubility challenges of emodin and its application in cellular activity screening. This includes the development of topical formulations for in vitro and in vivo testing, advancing the potential for clinical applications (Ban et al., 2017).

Wound Healing Properties

Emodin enhances the healing of cutaneous wounds in rats. It appears to stimulate tissue regeneration and regulate the TGF-beta(1) signaling pathway, suggesting its application in wound healing treatments (Tang et al., 2007).

properties

Molecular Formula |

C15H9O5- |

|---|---|

Molecular Weight |

269.23 g/mol |

IUPAC Name |

3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-olate |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/p-1 |

InChI Key |

RHMXXJGYXNZAPX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3[O-])O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

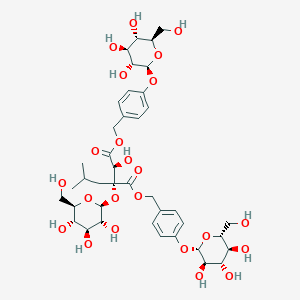

![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)

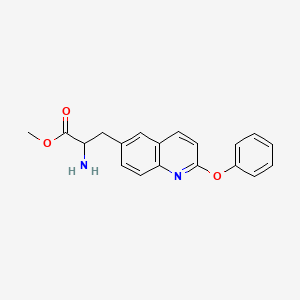

![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)

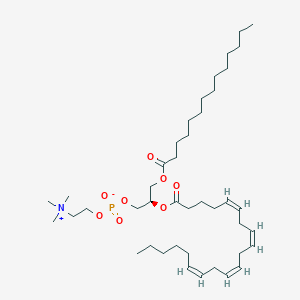

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)

![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)

![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)